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Compound of Interest

Compound Name: Pericosine A

Cat. No.: B15585662 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Pericosine A, a marine-derived fungal metabolite with promising anticancer activity. The

information presented herein is intended to serve as a valuable resource for researchers

engaged in natural product synthesis, characterization, and drug development.

Spectroscopic Data
The structural elucidation of Pericosine A has been primarily accomplished through a

combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry

(MS). The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

organic molecules. The ¹H and ¹³C NMR data for Pericosine A are presented below.

Table 1: ¹H NMR Spectroscopic Data for Pericosine A
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Position
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Solvent
Spectromet
er
Frequency

H-2 7.10 d 3.2 CDCl₃ 600 MHz

H-3 4.74 dd 7.9, 3.2 CDCl₃ 600 MHz

H-4 4.86 dd 7.9, 4.1 CDCl₃ 600 MHz

H-5 4.36 ddd 4.1, 3.2, 2.3 CDCl₃ 600 MHz

H-6 5.21 d 3.2 CDCl₃ 600 MHz

OMe 3.82 s - CDCl₃ 600 MHz

5-OH 2.70 d 2.3 CDCl₃ 600 MHz

Table 2: ¹³C NMR Spectroscopic Data for Pericosine A

Position
Chemical Shift (δ,
ppm)

Solvent
Spectrometer
Frequency

C-1 132.5 CDCl₃ 150 MHz

C-2 135.8 CDCl₃ 150 MHz

C-3 69.1 CDCl₃ 150 MHz

C-4 72.6 CDCl₃ 150 MHz

C-5 68.0 CDCl₃ 150 MHz

C-6 36.0 CDCl₃ 150 MHz

COOMe 164.7 CDCl₃ 150 MHz

OMe 52.5 CDCl₃ 150 MHz

Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) has been utilized to

determine the exact mass and molecular formula of Pericosine A.
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Table 3: High-Resolution Mass Spectrometry (HREIMS) Data for a Pericosine A Analog

Ion Calculated m/z Found m/z Molecular Formula

[M]⁺ 394.0277 394.0279 C₁₄H₁₀O₅I

Note: The provided HREIMS data is for an iodinated analog of Pericosine A. The molecular

formula for Pericosine A is C₈H₁₁ClO₅ with a molecular weight of 222.6 g/mol .[1]

Infrared (IR) Spectroscopy
Specific experimental infrared spectroscopic data for Pericosine A is not readily available in

the public domain. However, based on its functional groups (hydroxyl, ester, alkene, C-Cl), the

expected characteristic IR absorptions are listed below.

Table 4: Predicted Infrared (IR) Absorption Regions for Pericosine A

Functional Group Vibration
Expected Wavenumber
(cm⁻¹)

O-H (hydroxyl) Stretching 3500 - 3200 (broad)

C-H (alkene) Stretching 3100 - 3000

C-H (alkane) Stretching 3000 - 2850

C=O (ester) Stretching 1750 - 1735

C=C (alkene) Stretching 1680 - 1620

C-O (ester/hydroxyl) Stretching 1300 - 1000

C-Cl Stretching 800 - 600

Experimental Protocols
The following sections outline the general methodologies for the spectroscopic analysis of

natural products like Pericosine A.
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NMR Spectroscopy
Sample Preparation: A pure sample of the natural product is dissolved in a deuterated solvent

(e.g., CDCl₃, MeOD-d₄, Acetone-d₆). The concentration is typically in the range of 1-10 mg/mL.

The solution is then transferred to an NMR tube.

Data Acquisition: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are recorded on a

high-field NMR spectrometer (e.g., 400, 600 MHz). For ¹H NMR, key parameters include the

number of scans, relaxation delay, and acquisition time. For ¹³C NMR, a proton-decoupled

sequence is typically used.

Mass Spectrometry
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g.,

methanol, acetonitrile).

Data Acquisition: High-resolution mass spectra are typically acquired using an electrospray

ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight

(TOF) or Orbitrap instrument. The instrument is operated in either positive or negative ion

mode. Key parameters include the capillary voltage, cone voltage, and desolvation gas

temperature and flow rate.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of

the sample with dry potassium bromide and pressing the mixture into a thin disk. Alternatively,

a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).

A background spectrum of the empty sample holder or pure KBr is recorded and subtracted

from the sample spectrum.

Biological Activity and Signaling Pathway
Pericosine A has demonstrated notable anticancer activity, primarily through the inhibition of

Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and topoisomerase II.[2] The
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inhibition of EGFR disrupts key downstream signaling pathways that are crucial for cancer cell

proliferation, survival, and metastasis.

Pericosine A Inhibition of EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by

Pericosine A. EGFR activation by its ligand (e.g., EGF) leads to receptor dimerization and

autophosphorylation, which in turn activates downstream pathways such as the RAS-RAF-

MEK-ERK (MAPK) and PI3K-AKT pathways. Pericosine A inhibits the tyrosine kinase activity

of EGFR, thereby blocking these downstream signals.
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Figure 1: Pericosine A inhibits the EGFR signaling cascade.

Conclusion
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The spectroscopic data presented in this guide provide a solid foundation for the structural

confirmation and further investigation of Pericosine A. The detailed NMR and MS data are

crucial for synthetic chemists aiming to replicate or modify this natural product. Understanding

its mechanism of action through the inhibition of the EGFR signaling pathway opens avenues

for the rational design of novel anticancer agents. Further research to obtain detailed IR

spectroscopic data and to explore the inhibition of topoisomerase II in more detail is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chem.libretexts.org [chem.libretexts.org]

2. uanlch.vscht.cz [uanlch.vscht.cz]

To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into Pericosine
A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15585662#spectroscopic-data-for-pericosine-a-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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